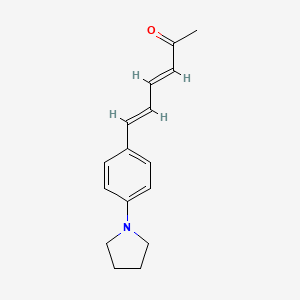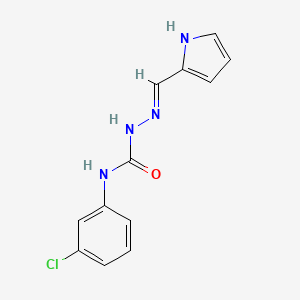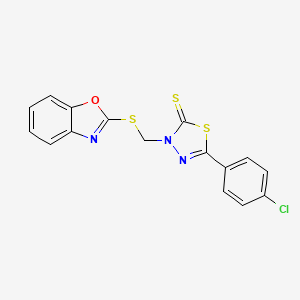
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a hexa-3,5-dien-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent connection to the hexa-3,5-dien-2-one moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the phenyl and hexa-3,5-dien-2-one units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hexa-3,5-dien-2-one moiety to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound .
Applications De Recherche Scientifique
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Mécanisme D'action
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the hexa-3,5-dien-2-one moiety can participate in various chemical interactions, such as hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Phenyl derivatives: Compounds with phenyl groups attached to different functional groups, such as phenylacetic acid, show similar reactivity patterns.
Dienone derivatives: Compounds like hexa-2,4-dien-1-one share the dienone moiety and undergo similar chemical reactions.
Uniqueness
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is unique due to the combination of the pyrrolidine ring, phenyl group, and hexa-3,5-dien-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
(3E,5E)-6-(4-pyrrolidin-1-ylphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C16H19NO/c1-14(18)6-2-3-7-15-8-10-16(11-9-15)17-12-4-5-13-17/h2-3,6-11H,4-5,12-13H2,1H3/b6-2+,7-3+ |
Clé InChI |
FJEPSOXKBSTDCG-YPCIICBESA-N |
SMILES isomérique |
CC(=O)/C=C/C=C/C1=CC=C(C=C1)N2CCCC2 |
SMILES canonique |
CC(=O)C=CC=CC1=CC=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)




![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)





